molecular formula C22H23N B14155063 N,N-dibenzyl-2-phenylethanamine CAS No. 5636-54-4

N,N-dibenzyl-2-phenylethanamine

Cat. No.: B14155063
CAS No.: 5636-54-4
M. Wt: 301.4 g/mol
InChI Key: UQEIFYRRSNJVDO-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-phenylethanamine is an organic compound with the molecular formula C22H23N It is a tertiary amine that contains two benzyl groups attached to the nitrogen atom and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibenzyl-2-phenylethanamine can be synthesized through several methods. One common approach involves the reaction of benzyl halide with phenylethylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75°C. The reaction mixture is then extracted, dried, and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzyl halide and phenylethylamine, with the reaction being catalyzed by a base. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

Scientific Research Applications

N,N-dibenzyl-2-phenylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, plastics, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-phenylethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters. The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylethanamine: Similar structure but with only one benzyl group.

    Phenethylamine: Lacks the benzyl groups and has different biological activities.

    Diphenylamine: Contains two phenyl groups attached to the nitrogen atom.

Uniqueness

N,N-dibenzyl-2-phenylethanamine is unique due to the presence of two benzyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

5636-54-4

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

N,N-dibenzyl-2-phenylethanamine

InChI

InChI=1S/C22H23N/c1-4-10-20(11-5-1)16-17-23(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,16-19H2

InChI Key

UQEIFYRRSNJVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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